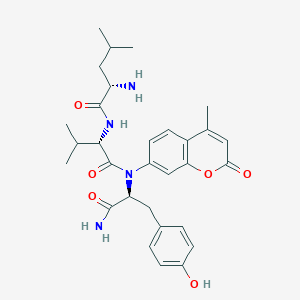
(S)-2-Amino-N-((S)-1-(((S)-1-amino-3-(4-hydroxyphenyl)-1-oxoPropan-2-yl)(4-methyl-2-oxo-2H-chromen-7-yl)amino)-3-methyl-1-oxobutan-2-yl)-4-methylpentanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Leu-Val-Tyr-Amc typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Coupling: The amino acids are activated using reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to form peptide bonds.
Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail containing TFA, water, and scavengers like triisopropylsilane (TIS).
Industrial Production Methods
Industrial production of H-Leu-Val-Tyr-Amc follows similar principles but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high yield and purity. The final product is purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .
Chemical Reactions Analysis
Types of Reactions
H-Leu-Val-Tyr-Amc undergoes several types of chemical reactions, including:
Hydrolysis: The peptide bond can be hydrolyzed by proteases, releasing the fluorogenic 7-amino-4-methylcoumarin (AMC) moiety.
Oxidation: The tyrosine residue can undergo oxidation reactions, forming dityrosine or other oxidative products.
Common Reagents and Conditions
Hydrolysis: Proteases such as chymotrypsin or the 20S proteasome are commonly used under physiological conditions (pH 7.4, 37°C).
Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) can be used to oxidize the tyrosine residue.
Major Products Formed
Hydrolysis: The major product is 7-amino-4-methylcoumarin (AMC), which exhibits strong fluorescence.
Oxidation: Oxidative products include dityrosine and other modified tyrosine derivatives.
Scientific Research Applications
H-Leu-Val-Tyr-Amc has a wide range of applications in scientific research:
Biochemistry: Used as a substrate to measure protease activity, particularly in the study of the ubiquitin-proteasome pathway.
Molecular Biology: Employed in assays to characterize the activity of various proteases and to study protein degradation mechanisms.
Medicine: Utilized in drug discovery to screen for protease inhibitors, which are potential therapeutic agents for diseases such as cancer and neurodegenerative disorders.
Mechanism of Action
H-Leu-Val-Tyr-Amc exerts its effects through the following mechanism:
Protease Substrate: The compound is designed to be a substrate for proteases. Upon cleavage by the target protease, the AMC moiety is released.
Fluorescence: The released AMC exhibits strong fluorescence, which can be quantitatively measured to determine protease activity.
Molecular Targets: The primary molecular targets are proteases, including the 20S proteasome and calpains.
Comparison with Similar Compounds
Similar Compounds
Suc-Leu-Leu-Val-Tyr-Amc: Another fluorogenic substrate used for protease assays, particularly for the 20S proteasome.
Cbz-Leu-Leu-Leu-Amc: A substrate for chymotrypsin-like proteases, used in similar applications.
Uniqueness
H-Leu-Val-Tyr-Amc is unique due to its specific sequence, which makes it an ideal substrate for certain proteases. Its high sensitivity and specificity for protease activity assays make it a valuable tool in both research and industrial applications .
Properties
Molecular Formula |
C30H38N4O6 |
|---|---|
Molecular Weight |
550.6 g/mol |
IUPAC Name |
(2S)-2-amino-N-[(2S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]-(4-methyl-2-oxochromen-7-yl)amino]-3-methyl-1-oxobutan-2-yl]-4-methylpentanamide |
InChI |
InChI=1S/C30H38N4O6/c1-16(2)12-23(31)29(38)33-27(17(3)4)30(39)34(24(28(32)37)14-19-6-9-21(35)10-7-19)20-8-11-22-18(5)13-26(36)40-25(22)15-20/h6-11,13,15-17,23-24,27,35H,12,14,31H2,1-5H3,(H2,32,37)(H,33,38)/t23-,24-,27-/m0/s1 |
InChI Key |
LMYNCOHXOFDNPR-DPZBCOQUSA-N |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)N([C@@H](CC3=CC=C(C=C3)O)C(=O)N)C(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)N |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)N(C(CC3=CC=C(C=C3)O)C(=O)N)C(=O)C(C(C)C)NC(=O)C(CC(C)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















